molecular formula C18H23Cl2NO2 B4176743 N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride

Cat. No. B4176743
M. Wt: 356.3 g/mol
InChI Key: HEYNPCHCVZBYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride, commonly known as Phenethylamine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, the focus of

Scientific Research Applications

Phenethylamine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been found to have a wide range of effects on the central nervous system (CNS), including increasing the release of dopamine, norepinephrine, and serotonin. This makes it a potential candidate for the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.

Mechanism of Action

Phenethylamine acts as a substrate for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor located in the CNS. This receptor is involved in the regulation of neurotransmitter release and has been linked to various psychiatric disorders. By binding to TAAR1, Phenethylamine increases the release of neurotransmitters, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Phenethylamine has been shown to have various biochemical and physiological effects, including increasing heart rate, blood pressure, and body temperature. It also has a stimulatory effect on the CNS, leading to increased alertness, mood elevation, and improved cognitive function. However, its effects are dose-dependent, and high doses can lead to adverse effects such as anxiety, agitation, and psychosis.

Advantages and Limitations for Lab Experiments

Phenethylamine has several advantages for lab experiments, including its high potency and selectivity for TAAR1. It is also relatively easy to synthesize and has a long half-life, making it suitable for in vitro and in vivo experiments. However, its psychoactive effects can make it difficult to interpret the results of behavioral studies, and its potential for abuse and dependence should be considered.

Future Directions

There are several future directions for the research on Phenethylamine. One potential area is the development of new drugs that target TAAR1 for the treatment of psychiatric disorders. Another area is the study of the interaction between Phenethylamine and other neurotransmitter systems, such as the endocannabinoid system. Additionally, the effects of Phenethylamine on other physiological systems, such as the cardiovascular and immune systems, should be further explored.
Conclusion:
Phenethylamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a substrate for TAAR1 and has a wide range of effects on the CNS. While it has several advantages for lab experiments, its psychoactive effects and potential for abuse should be considered. Future research directions include the development of new drugs and the study of its interaction with other neurotransmitter systems.

properties

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2.ClH/c1-4-22-17-11-14(10-16(19)18(17)21-3)12-20-13(2)15-8-6-5-7-9-15;/h5-11,13,20H,4,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYNPCHCVZBYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC(C)C2=CC=CC=C2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 4
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride
Reactant of Route 6
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-1-phenylethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.